

In-depth Technical Guide: Physicochemical Properties of 11-Oxahomoaminopterin

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Compound of Interest		
Compound Name:	11-Oxahomoaminopterin	
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Abstract

11-Oxahomoaminopterin is a synthetic folate analogue characterized by the substitution of the N-10 nitrogen with an oxygen atom and the insertion of a methylene bridge. This modification classifies it as an antifolate agent. This technical guide provides a comprehensive overview of the known physicochemical properties, biological activity, and synthetic methodology for **11-Oxahomoaminopterin**. All quantitative data are presented in structured tables, and detailed experimental protocols from the primary literature are provided. Visual diagrams illustrating the synthetic pathway and mechanism of action are included to facilitate understanding.

Physicochemical Properties

To date, detailed quantitative physicochemical data for **11-Oxahomoaminopterin** remains limited in publicly accessible literature. The primary source of information originates from its initial synthesis and evaluation.[1] The following table summarizes the fundamental molecular attributes of the compound.

Property	Value	Source
Molecular Formula	C20H21N7O6	[1]
CAS Number	78520-72-6	[1]



Further empirical data such as melting point, solubility, pKa, and logP have not been detailed in the available abstracts. Elucidation of these properties would require access to the full experimental details of the original synthesis paper or new experimental determination.

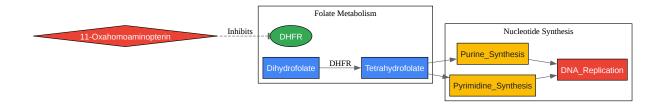
Biological Activity and Mechanism of Action

11-Oxahomoaminopterin functions as an antifolate, a class of compounds that interfere with the metabolic pathways dependent on folic acid. Specifically, it has been shown to inhibit dihydrofolate reductase (DHFR), a crucial enzyme in the synthesis of purines and pyrimidines, which are essential for DNA replication and cell division.

In Vitro Activity

The compound has demonstrated antifolate activity against folate-requiring microorganisms.[1] A key finding is its inhibitory effect on Lactobacillus casei dihydrofolate reductase (DHFR).[1] However, it was reported to be inactive against L-1210 leukemia in mice at a maximum dose of 48 mg/kg.[1] The compound was also evaluated for its interaction with the methotrexate transport system in L-1210 and Ehrlich tumor cell lines.[1]

The mechanism of action involves the competitive inhibition of DHFR, which prevents the reduction of dihydrofolate to tetrahydrofolate. This disruption of folate metabolism leads to a depletion of the nucleotide precursors necessary for DNA synthesis, ultimately inhibiting cell proliferation.



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Figure 1: Mechanism of action of 11-Oxahomoaminopterin as a DHFR inhibitor.

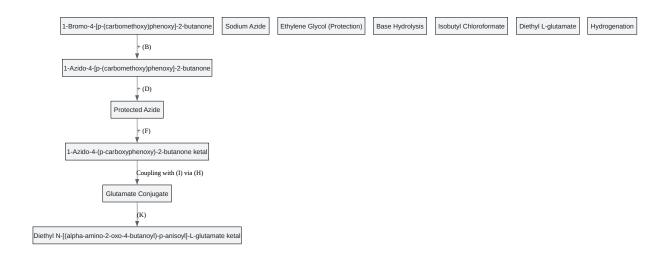
Experimental Protocols

The following protocols are based on the synthetic scheme described in the primary literature for **11-Oxahomoaminopterin**.[1]

Synthesis of 11-Oxahomoaminopterin

The chemical synthesis of **11-Oxahomoaminopterin** involves a multi-step process.[1] A generalized workflow is presented below.





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Figure 2: Generalized synthetic workflow for a key intermediate of **11-Oxahomoaminopterin**. Step-by-step methodology:

 Azide Formation: 1-Bromo-4-[p-(carbomethoxy)phenoxy]-2-butanone is reacted with sodium azide to yield 1-azido-4-[p-(carbomethoxy)phenoxy]-2-butanone.[1]



- Carbonyl Protection: The carbonyl group of the resulting azide is protected as an ethylene ketal.[1]
- Hydrolysis: Subsequent base hydrolysis of the ester group affords 1-azido-4-(p-carboxyphenoxy)-2-butanone ketal.[1]
- Glutamate Coupling: The carboxyl group is then coupled with diethyl L-glutamate using the isobutyl chloroformate method to give the glutamate conjugate.[1]
- Reduction: The azido group of the conjugate is reduced via hydrogenation to yield the corresponding amine, diethyl N-[(alpha-amino-2-oxo-4-butanoyl)-p-anisoyl]-L-glutamate ketal.[1]
- Final Cyclization: This intermediate is then further reacted to form the final pteridine ring structure of 11-Oxahomoaminopterin, although specific details of this final step are not available in the abstract.

Conclusion

11-Oxahomoaminopterin is a synthetically derived antifolate that demonstrates inhibitory activity against dihydrofolate reductase. While its foundational synthesis and initial biological evaluation have been described, a comprehensive understanding of its physicochemical properties is lacking in readily available scientific literature. Further research would be beneficial to fully characterize this compound for potential applications in drug development. The methodologies outlined in this guide, derived from the seminal work on this molecule, provide a basis for such future investigations.

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References

• 1. Folate analogues altered in the C9-N10 bridge region. 18. Synthesis and antitumor evaluation of 11-oxahomoaminopterin and related compounds - PubMed







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